3-Bromo-5-nitrobenzamide

Catalog No.
S676128
CAS No.
54321-80-1
M.F
C7H5BrN2O3
M. Wt
245.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-nitrobenzamide

CAS Number

54321-80-1

Product Name

3-Bromo-5-nitrobenzamide

IUPAC Name

3-bromo-5-nitrobenzamide

Molecular Formula

C7H5BrN2O3

Molecular Weight

245.03 g/mol

InChI

InChI=1S/C7H5BrN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11)

InChI Key

WNYWPPUDAKYNIZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)N

3-Bromo-5-nitrobenzamide is an aromatic organic compound with the molecular formula C7H5BrN2O3 and a molecular weight of 245.03 g/mol. Its structure features a benzene ring substituted with a bromine atom at the 3rd position and a nitro group (NO2) at the 5th position, linked to a carbonyl group (C=O) forming an amide bond (CONH2) . This compound is derived from benzoic acid and is characterized by its unique substitution pattern, which influences both its chemical reactivity and biological activity.

Availability and Use

Scientific Research on Properties and Applications

  • Crystal structure analysis: A study published in 2012 investigated the crystal structure and thermal behavior of 3-bromo-5-nitrobenzamide [].
  • Antimicrobial activity: A 2018 study explored the antimicrobial activity of various substituted benzamides, including 3-bromo-5-nitrobenzamide []. The study found that 3-bromo-5-nitrobenzamide exhibited moderate antibacterial activity against some bacterial strains [].
, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of substituted benzamides. Common reagents include halogenating agents and nucleophiles, with reaction conditions varying based on the specific nucleophile used .
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride, typically in anhydrous solvents .
  • Hydrolysis: The amide bond may undergo hydrolysis in acidic or basic conditions, yielding 3-bromo-5-nitrobenzoic acid and ammonia .

Research into the biological activity of 3-bromo-5-nitrobenzamide suggests potential therapeutic properties. It has been investigated for its ability to interact with specific molecular targets, which may lead to inhibition or activation of enzymes and receptors involved in various cellular processes. The presence of both the bromine and nitro groups enhances its reactivity, making it a compound of interest in drug discovery and development .

Several methods exist for synthesizing 3-bromo-5-nitrobenzamide:

  • Direct Amidation: This involves reacting 3-bromo-5-nitrobenzoic acid with amines in the presence of thionyl chloride as a promoter under solvent-free conditions .
  • Industrial Production: Large-scale synthesis often employs optimized reaction conditions similar to laboratory methods but focuses on maximizing yield and purity .
  • Reduction from Nitro Compounds: Starting from nitro derivatives, reduction can yield the corresponding amides through controlled reaction conditions .

3-Bromo-5-nitrobenzamide finds applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis and as an intermediate for more complex molecules.
  • Biology: The compound is studied for its potential biological activities, including its role in biochemical assays.
  • Medicine: Investigated for therapeutic properties, it contributes to drug discovery efforts.
  • Industry: Utilized in producing specialty chemicals and manufacturing dyes and pigments .

The interaction studies of 3-bromo-5-nitrobenzamide focus on its mechanism of action within biological systems. The compound's ability to form complexes with various biological molecules allows it to influence cellular pathways significantly. These interactions are crucial for understanding its potential as a therapeutic agent .

Several compounds are structurally similar to 3-bromo-5-nitrobenzamide. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
3-Bromo-N-methyl-5-nitrobenzamide0.81Contains a methyl group that may enhance solubility
3-Bromo-N,N-dimethyl-5-nitrobenzamide0.79Two methyl groups increase lipophilicity
N,N-Diethyl-3-bromo-5-nitrobenzamide0.77Ethyl groups enhance membrane permeability
4-Bromo-3-methyl-5-nitrobenzamide0.88Different substitution pattern affecting reactivity
3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide0.81Methoxy group may alter electronic properties

The uniqueness of 3-bromo-5-nitrobenzamide lies in its specific substitution pattern, which distinctly influences its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.7

Wikipedia

3-bromo-5-nitrobenzamide

Dates

Last modified: 08-15-2023

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